Methyl 6-fluoro-4-((3-fluorobenzyl)oxy)quinoline-2-carboxylate
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Description
Scientific Research Applications
Synthesis and Transformations
Research focuses on synthesizing novel quinoline derivatives due to their promising applications as fluorophores in biochemistry and medicine, potential antioxidants, and radioprotectors. The study by Aleksanyan and Hambardzumyan (2013) highlights the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with 2- and 4-aminobenzoic acids, indicating their significance in studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Electrochemical Studies
Srinivasu et al. (1999) conducted electrochemical studies on quinoline derivatives, providing insights into their reduction mechanisms, acid-base equilibria, and potential applications in electroanalytical methods. This research contributes to understanding the electrochemistry of quinoline compounds, which can be crucial for their pharmaceutical applications (Srinivasu et al., 1999).
Pharmaceutical and Bioactive Applications
Wang et al. (2018) developed a novel rhodium-catalyzed oxidative annulation method for constructing quinoline-2-carboxylate derivatives, showcasing the methodology's potential for pharmaceutical industry applications. The tolerance of various functional groups in this synthesis route opens up possibilities for creating diverse bioactive molecules (Wang et al., 2018).
Antimicrobial Activity
Research into novel ofloxacin derivatives by Dinakaran et al. (2008) demonstrates the antimycobacterial potential of quinoline derivatives. This study highlights the synthesis and evaluation of quinoline carboxylic acids for their effectiveness against Mycobacterium tuberculosis, suggesting significant therapeutic applications (Dinakaran et al., 2008).
properties
IUPAC Name |
methyl 6-fluoro-4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(14-8-13(20)5-6-15(14)21-16)24-10-11-3-2-4-12(19)7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLXZNJMYTMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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